5-Nitroindole

Electrochemistry Conductive Polymers Material Science

5-Nitroindole's C-5 nitro group deactivates the indole ring, enabling predictable redox in polyindole films, unmatched duplex stability as a universal base analog, and inertness in dimerization—irreplaceable by 4-nitroindole, 6-nitroindole, or 5-aminoindole. Validated FBDD scaffold for CSF1R kinase hit-to-lead optimization, offering a distinct potency window. Choose the monomer that delivers reproducible electrochemical sensors and nucleic acid probes that outperform 3-nitropyrrole.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 6146-52-7
Cat. No. B016589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitroindole
CAS6146-52-7
Synonyms5-Nitro-1H-indole;  NSC 520594; 
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1[N+](=O)[O-]
InChIInChI=1S/C8H6N2O2/c11-10(12)7-1-2-8-6(5-7)3-4-9-8/h1-5,9H
InChIKeyOZFPSOBLQZPIAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitroindole (CAS 6146-52-7): A Differentiated Electrophilic Scaffold for Selective Synthesis and Probe Development


5-Nitroindole (CAS 6146-52-7) is a C-5 nitro-substituted indole heterocycle . The nitro group profoundly deactivates the indole ring, conferring a distinct electronic profile that sharply contrasts with electron-rich indoles [1]. This unique electronic signature underpins its divergent reactivity in electrophilic substitutions and nucleophilic additions, making it a non-substitutable scaffold for specific synthetic routes and a validated fragment in fragment-based drug discovery (FBDD) [2]. Its established role as a superior universal base analogue further distinguishes it from other nitroindole isomers [3].

Why Substitution with 5-Aminoindole or Other Nitroindole Isomers Compromises Outcome Specificity


5-Nitroindole is not an interchangeable commodity with its isomers like 4-nitroindole or 6-nitroindole, nor can its reduced analogue, 5-aminoindole, serve as a functional substitute. The position of the nitro group dictates unique electrochemical and hydrogen-bonding properties, leading to divergent outcomes in applications ranging from polymer film formation to nucleic acid recognition [1]. Furthermore, the distinct electronic deactivation of the indole ring at the 5-position dictates unique regioselectivity in reactions such as dimerization and iodination, outcomes that cannot be reliably predicted or reproduced by substituting with other electron-deficient or electron-rich indole derivatives [2].

Quantitative Evidence: Head-to-Head Performance of 5-Nitroindole vs. Its Closest Analogs


Electropolymerization Film Quality: 5-Nitroindole Outperforms 4-Nitroindole

In a direct head-to-head comparison, poly(5-nitroindole) films formed via electropolymerization exhibit superior electrochemical definition compared to those from the 4-nitroindole isomer [1].

Electrochemistry Conductive Polymers Material Science

Duplex Stability as a Universal Base: 5-Nitroindole Superior to 4- and 6-Isomers

When evaluated as a universal base analogue in oligodeoxynucleotides, the 5-nitroindole nucleoside provides significantly higher duplex stability compared to its 4- and 6-substituted isomers and the alternative 3-nitropyrrole [1].

Nucleic Acid Chemistry Universal Base Analogues Oligonucleotide Synthesis

Differential Reactivity in Dimerization: 5-Nitroindole is Inert vs. Electron-Rich Indoles

The electronic nature of the 5-substituent governs the compound's ability to undergo dimerization. 5-Nitroindole, being strongly electron-deficient, is completely unreactive in a t-BuNH2-mediated dimerization reaction that proceeds efficiently for electron-rich indoles [1].

Synthetic Methodology Reactivity Comparison Indole Chemistry

Kinase Inhibition in Fragment-Based Drug Discovery: 5-Nitroindole vs. 7-Azaindole

In a fragment-based drug discovery screen targeting CSF1R kinase, 5-nitroindole was identified as a moderate inhibitor, while the closely related 7-azaindole fragment exhibited good inhibition [1]. This highlights a distinct, quantifiable difference in target engagement between two similar heterocyclic fragments.

Fragment-Based Drug Discovery Kinase Inhibitors CSF1R

Inhibition of Paenibacillus larvae Spore Germination

5-Nitroindole has a reported, quantifiable inhibitory effect on the spore germination of Paenibacillus larvae, the causative agent of American foulbrood disease in honey bees . This provides a specific, measurable biological activity benchmark for this compound.

Antimicrobial Bee Health American Foulbrood

Application Scenarios Where 5-Nitroindole's Unique Profile is Indispensable


Precursor for Well-Defined Polyindole Films

5-Nitroindole is the monomer of choice for electropolymerization studies aiming to produce polyindole films with sharp, well-defined electrochemical signatures. Its performance, when directly compared to 4-nitroindole, ensures the resulting polymer will have more predictable and stable redox behavior, which is crucial for the development of reliable electrochemical sensors and organic electronic components [1].

Synthesis of Non-Discriminatory Oligonucleotide Probes and Primers

For researchers developing nucleic acid probes, primers, or aptamers where a position of ambiguity must be introduced without causing substantial duplex destabilization, 5-nitroindole is the superior building block. Quantitative melting studies confirm it outperforms all other nitroindole isomers and 3-nitropyrrole in this capacity, making it the validated standard for this application [1].

An Inert Scaffold for Selective Multi-Step Synthesis

5-Nitroindole's lack of reactivity in the t-BuNH2-mediated dimerization reaction makes it an ideal, inert scaffold for complex, multi-step syntheses. It can be carried through reaction sequences where more electron-rich indoles would be consumed in unwanted side reactions, enabling a synthetic strategy that is impossible with its more reactive analogues [1].

A Validated Fragment for CSF1R Kinase Inhibitor Discovery

In fragment-based drug discovery programs targeting CSF1R kinase, 5-nitroindole is a validated starting point for hit-to-lead optimization. Its moderate inhibitory profile, directly compared to the good inhibition of 7-azaindole, offers a differentiated starting point for medicinal chemists seeking to develop inhibitors with a specific potency window [1].

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